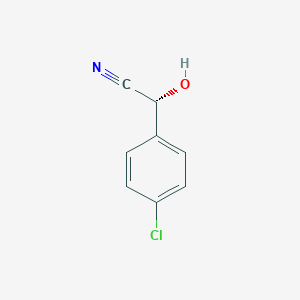

(R)-(+)-4-Chloromandelonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-(4-chlorophenyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDSHEPNJSMUTI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C#N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429455 | |

| Record name | (R)-(+)-4-Chloromandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97070-79-6 | |

| Record name | (R)-(+)-4-Chloromandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-4-Chloromandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations into the Formation and Transformation of R + 4 Chloromandelonitrile

Elucidation of Hydroxynitrile Lyase Catalytic Mechanisms

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones, producing chiral cyanohydrins. nih.govscispace.com The synthesis of (R)-(+)-4-Chloromandelonitrile is often achieved with high enantioselectivity using (R)-selective HNLs. nih.govacs.org

Theoretical studies, such as those using a quantum mechanics/molecular mechanics (QM/MM) approach on (R)-HNLs like the one from Arabidopsis thaliana (AtHNL), have provided significant insights into the catalytic mechanism. nih.gov These studies suggest two possible reaction pathways for the cleavage of cyanohydrins, the reverse reaction of the synthesis. nih.gov

Path A (Stepwise): This pathway involves the initial transfer of a proton from the cyanohydrin's hydroxyl group. This is followed by the cleavage of the C1-C2 bond to release a cyanide ion (CN⁻). The cyanide ion then abstracts a proton from a histidine residue (His236) in the enzyme's active site, mediated by a serine residue (Ser81). The energy barriers for C1-C2 bond cleavage and the protonation of the cyanide ion are comparable, suggesting both steps are rate-contributing. nih.gov

Path B (Concerted): In this pathway, the deprotonation of the hydroxyl group and the cleavage of the C1-C2 bond occur simultaneously. nih.gov

Both pathways have similar free energy barriers, indicating they are both plausible. nih.gov The catalytic triad (B1167595), consisting of Serine, Histidine, and Aspartate residues, acts as a general acid/base catalyst in the reaction. nih.govnih.gov Specifically, in AtHNL, the catalytic triad is composed of His236, Ser81, and Asp208. nih.gov The generated cyanide ion is stabilized by interactions with the hydroxyl group of Ser81 and the main-chain NH-groups of other amino acid residues within the active site. nih.gov

In other (R)-selective HNLs, such as the one from Passiflora edulis (PeHNL), a catalytic dyad of Histidine and Asparagine (His8-Asn101) is critical. nih.gov The short hydrogen bond between these residues increases the basicity of His8, enabling it to abstract a proton from the cyanohydrin's hydroxyl group. nih.gov The released cyanide ion is then protonated by the now-protonated His8. nih.gov

The substrate-binding pocket of HNLs plays a crucial role in their activity and selectivity. For instance, in HNL from Parafontaria laminata (PlamHNL), the hydroxyl group of (R)-2-chloromandelonitrile interacts with Arginine (R58) and Lysine (K138) residues. acs.org Protein engineering efforts, guided by computational docking simulations, have successfully improved the enantioselectivity and conversion rates of these enzymes for the synthesis of (R)-chloromandelonitriles. nih.govacs.org

Table 1: Key Amino Acid Residues in (R)-Hydroxynitrile Lyase Catalysis

| Enzyme Source | Key Residues | Role | Reference |

| Arabidopsis thaliana (AtHNL) | Ser81, His236, Asp208 | Catalytic triad, general acid/base catalysis | nih.gov |

| Hevea brasiliensis (HbHNL) | Ser80, His235, Lys236 | Catalytic triad, stabilization of cyanide | nih.gov |

| Passiflora edulis (PeHNL) | His8, Asn101 | Catalytic dyad, general acid/base catalysis | nih.gov |

| Parafontaria laminata (PlamHNL) | Arg58, Lys138 | Substrate binding and orientation | acs.org |

Stereochemical Control Mechanisms in Asymmetric Chemical Cyanation Reactions

While enzymatic methods are highly effective, asymmetric chemical cyanation offers an alternative route to this compound. These reactions typically employ a chiral catalyst to control the stereochemical outcome of the addition of a cyanide source to 4-chlorobenzaldehyde. iitm.ac.inwiley.com

One common approach involves the use of chiral metal complexes as catalysts. For instance, chiral polymeric vanadium(V) salen complexes have been shown to be effective catalysts for the asymmetric addition of trimethylsilylcyanide (TMSCN) to aldehydes. iitm.ac.in The stereochemical control in these reactions is influenced by several factors:

The Chiral Ligand: The structure of the chiral ligand coordinated to the metal center is paramount in creating a chiral environment around the reacting aldehyde. This steric and electronic influence directs the incoming cyanide nucleophile to one face of the prochiral carbonyl group over the other.

Reaction Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity, although it may also decrease the reaction rate. iitm.ac.in

Solvent and Additives: The choice of solvent and the presence of additives can impact the aggregation state and reactivity of the catalyst, thereby affecting the enantiomeric excess (e.e.) of the product. iitm.ac.in

The mechanism of these reactions generally involves the coordination of the aldehyde to the chiral Lewis acidic metal center, which activates the carbonyl group towards nucleophilic attack. The cyanide source, such as TMSCN, then delivers the cyanide anion to the activated aldehyde. The chiral ligand environment dictates the facial selectivity of this addition.

Empirical models, such as Cram's rule and the Felkin-Ahn model, provide a framework for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. egrassbcollege.ac.inmsu.edu These models consider the steric bulk of the substituents on the alpha-carbon to the carbonyl group and predict the preferred trajectory of the incoming nucleophile. egrassbcollege.ac.in The Felkin-Ahn model, in particular, which considers torsional strain and electronic effects, is often successful in predicting the major diastereomer formed. msu.edu

Reaction Mechanisms of Functional Group Interconversions of the Nitrile Moiety

The nitrile group of this compound is a versatile functional handle that can be converted into other important functional groups, such as carboxylic acids, amides, and amines. libretexts.orgresearchgate.net

Hydrolysis to Carboxylic Acids and Amides:

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate. chemistrysteps.com

Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide, under the acidic conditions, yields the carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting anion is protonated by water to form an imidic acid, which tautomerizes to the amide. libretexts.org Continued hydrolysis of the amide under basic conditions gives the carboxylate salt, which upon acidic workup yields the carboxylic acid. libretexts.org

The selective hydration of cyanohydrins to α-hydroxyamides can also be achieved using catalytic methods, such as with palladium catalysts. acs.org

Reduction to Amines:

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion intermediate. This intermediate undergoes a second hydride addition to give a dianion, which upon protonation during workup yields the primary amine. libretexts.org

Table 2: Summary of Nitrile Group Interconversions

| Reaction | Reagents | Intermediate | Product | Reference |

| Acid Hydrolysis | H₃O⁺, heat | Amide | Carboxylic Acid | chemistrysteps.comlibretexts.org |

| Base Hydrolysis | NaOH, H₂O, then H₃O⁺ | Amide | Carboxylic Acid | libretexts.org |

| Catalytic Hydration | Pd catalyst, carboxamide | - | α-Hydroxyamide | acs.org |

| Reduction | 1. LiAlH₄, 2. H₂O | Imine anion | Primary Amine | libretexts.org |

Transition State Analysis in Stereoselective Reactions

Understanding the transition states of stereoselective reactions is key to rationalizing and predicting their outcomes. Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for modeling these transition states. nih.govbeilstein-journals.org

In the context of HNL-catalyzed synthesis, transition state analysis has helped to elucidate the roles of specific amino acid residues in stabilizing the transition state and lowering the activation energy of the reaction. nih.govrsc.org For example, in HNL from Hevea brasiliensis (HbHNL), the positively charged Lys236 residue plays a vital role in stabilizing the negatively charged cyanide ion in the transition state, thereby lowering the reaction barrier. nih.govrsc.org

For chemical asymmetric cyanation reactions, transition state models help to explain the observed stereoselectivity. For instance, in palladium-catalyzed intramolecular additions of aryl iodides to carbonyl groups, a proposed four-center boat-like transition state involving the interaction of the carbonyl moiety with the carbon-palladium bond can explain the observed trans-arrangement of substituents in the product. beilstein-journals.org

The study of transition states in these reactions allows for a deeper understanding of the factors that control stereoselectivity, including steric hindrance, electronic effects, and the geometry of the catalyst-substrate complex. This knowledge is invaluable for the design of new and more efficient chiral catalysts and for optimizing reaction conditions to achieve higher enantioselectivity in the synthesis of this compound.

Synthetic Transformations and Derivatization Strategies for R + 4 Chloromandelonitrile

Conversion to Optically Active α-Hydroxy Carboxylic Acids (e.g., (R)-o-Chloromandelic Acid)

The conversion of (R)-(+)-4-Chloromandelonitrile and related cyanohydrins to optically active α-hydroxy carboxylic acids is a synthetically important transformation. ekb.eg (R)-o-Chloromandelic acid, a key intermediate in the synthesis of the anti-thrombotic agent clopidogrel, is a prominent example of a product derived from this type of reaction. ekb.egresearchgate.netacs.org

The primary method for this conversion is the hydrolysis of the nitrile group. This can be achieved under either acidic or alkaline conditions. libretexts.org Acid-catalyzed hydrolysis, typically performed by heating the cyanohydrin under reflux with a dilute acid like hydrochloric acid, directly yields the carboxylic acid. ekb.egresearchgate.netlibretexts.org Alkaline hydrolysis, on the other hand, initially produces the carboxylate salt, which then requires acidification to furnish the final carboxylic acid product. libretexts.org

Enzymatic methods have also been extensively developed for this conversion, offering high enantioselectivity. jyu.firesearchgate.net Nitrilases, for instance, can directly hydrolyze the nitrile to the corresponding carboxylic acid. researchgate.netresearchgate.net In some cases, a chemoenzymatic approach is employed, where an oxynitrilase first catalyzes the enantioselective synthesis of the cyanohydrin, which is then hydrolyzed to the α-hydroxy acid. researchgate.netacs.org Researchers have utilized protein engineering to enhance the activity and enantioselectivity of nitrilases for the production of (R)-o-chloromandelic acid from o-chloromandelonitrile. researchgate.netasm.orgasm.org For instance, a double mutant (I113M/Y199G) of a nitrilase from Burkholderia cenocepacia J2315 demonstrated significantly improved performance, achieving a high concentration of (R)-o-chloromandelic acid with 98.7% enantiomeric excess (ee). asm.orgasm.org

Table 1: Selected Methods for the Synthesis of (R)-o-Chloromandelic Acid

| Starting Material | Method | Catalyst/Reagent | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-Chlorobenzaldehyde | Chemoenzymatic | Almond meal (oxynitrilase), then acidic hydrolysis | Industrially viable procedure developed. | researchgate.net |

| o-Chloromandelonitrile | Enzymatic Hydrolysis | Nitrilase from Burkholderia cenocepacia J2315 (I113M/Y199G mutant) | High concentration of product with 98.7% ee. | asm.orgasm.org |

| Racemic 2-chloromandelic acid ester | Enzymatic Resolution | Hydrolase or hydrolase-producing microorganisms | Preparation of optically active 2-chloromandelic acid and its esters. | google.com |

| (R,S)-Mandelonitrile | Enzymatic Hydrolysis | Nitrilase from Pseudomonas fluorescens EBC 191 | Formation of (S)-mandelic amide in significant amounts alongside the acid. | researchgate.net |

Derivatization to α-Hydroxy Aldehydes and Ketones

This compound can be derivatized to form optically active α-hydroxy aldehydes and ketones, which are also valuable synthetic intermediates. chemdad.compublish.csiro.auresearchgate.net The conversion to α-hydroxy aldehydes often involves the partial reduction of the nitrile group.

The synthesis of α-hydroxy ketones can be achieved through various methods, including the oxidation of corresponding alkenes or the hydration of alkynes. organic-chemistry.org For instance, the palladium-catalyzed dioxygenation of simple alkenes provides a route to α-hydroxy ketones. organic-chemistry.org Another approach involves the reaction of cyanohydrins with organometallic reagents.

While direct conversion methods from this compound are less commonly detailed in readily available literature, the general synthetic utility of cyanohydrins as precursors to these carbonyl compounds is well-established. publish.csiro.auresearchgate.net The stability of the cyanohydrin is a key factor, as they can dissociate back to the corresponding aldehyde and hydrogen cyanide. acs.org

Table 2: General Strategies for α-Hydroxy Aldehyde and Ketone Synthesis from Cyanohydrins

| Transformation | Reagent/Catalyst | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Reduction of Cyanohydrin | DIBAL-H (Diisobutylaluminium hydride) | α-Hydroxy Aldehyde | Partial reduction of the nitrile. | publish.csiro.auresearchgate.net |

| Reaction with Grignard Reagent | RMgX followed by hydrolysis | α-Hydroxy Ketone | Forms a new carbon-carbon bond. | publish.csiro.auresearchgate.net |

| Oxidation of Alkenes | Potassium permanganate | α-Hydroxy Ketone | Direct conversion of terminal olefins. | organic-chemistry.org |

| Hydration of Alkynes | Ph₃PAuCl/AgSbF₆ | α-Hydroxy Ketone | Regioselective hydration of terminal alkynes. | organic-chemistry.org |

Synthesis of 2-Amino Alcohols and other Nitrogen-Containing Derivatives

The reduction of the nitrile group in this compound provides a direct route to 2-amino alcohols. chemdad.comlabcompare.comsigmaaldrich.com These compounds are important chiral ligands and synthons for various biologically active molecules. ekb.egdiva-portal.org The reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. jove.comtcichemicals.com Catalytic hydrogenation is often preferred for its milder reaction conditions and is carried out using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. tcichemicals.com

Furthermore, the cyanohydrin moiety can be a precursor for the synthesis of other nitrogen-containing heterocycles. For example, substituted morpholines and aziridines have been synthesized from cyanohydrins through multi-step sequences. rsc.org These synthetic routes often involve the initial reduction of the nitrile, followed by cyclization reactions.

Recent research has also explored bienzymatic cascade reactions for the synthesis of aromatic 1,2-amino alcohols, showcasing the potential of biocatalysis in this area. researchgate.net

Table 3: Synthesis of 2-Amino Alcohols and Nitrogen-Containing Derivatives

| Starting Material | Reagent/Catalyst | Product | Synthetic Approach | Reference(s) |

|---|---|---|---|---|

| Cyanohydrin | LiAlH₄ | β-Amino Alcohol | Reduction of the nitrile group. | jove.com |

| Cyanohydrin | Catalytic Hydrogenation (e.g., Pd/C, H₂) | β-Amino Alcohol | Catalytic reduction of the nitrile. | tcichemicals.comconicet.gov.ar |

| Cyanohydrin | Amino esters, then reduction and cyclization | Substituted Morpholine | Multi-step synthesis involving reduction and cyclization. | rsc.org |

| Alcohol | Iridium catalyst, then LAH reduction | β-Amino Alcohol | C-H amidation of sp³ methyl C-H bonds. | rsc.org |

Formation of O-Functionalized this compound Derivatives (e.g., O-acylated, O-alkoxycarbonylated, MIP-protected)

The hydroxyl group of this compound can be functionalized to form various derivatives, such as O-acylated, O-alkoxycarbonylated, and protected forms. scispace.com This derivatization can be crucial for subsequent synthetic steps, either to protect the hydroxyl group or to introduce a new functional handle.

O-acylation is commonly achieved by reacting the cyanohydrin with an acylating agent like an acid anhydride (B1165640) or an acyl chloride in the presence of a base. scispace.com For instance, lipase-catalyzed acylation has been used for the kinetic resolution of racemic mandelonitrile (B1675950). scispace.com

Protection of the hydroxyl group is often necessary to prevent its interference in subsequent reactions. The methoxyisopropyl (MIP) group is one such protecting group that has been successfully applied to (R)-4-chloromandelonitrile. akjournals.comru.nl This protection can be carried out using 2-methoxypropene (B42093) under acidic catalysis.

Table 4: O-Functionalization of this compound

| Functionalization | Reagent | Product Type | Purpose | Reference(s) |

|---|---|---|---|---|

| O-Acylation | Butyric anhydride, Lipase (B570770) PS | O-Acylated cyanohydrin | Kinetic resolution, introduction of an acyl group. | scispace.com |

| O-Acetylation | Acetic anhydride | O-Acetylated cyanohydrin | Protection of the hydroxyl group. | google.com |

| MIP-protection | 2-Methoxypropene, acid catalyst | MIP-protected cyanohydrin | Protection of the hydroxyl group. | akjournals.comru.nl |

| O-Silylation | Trimethylsilyl cyanide (TMSCN) | O-Silylated cyanohydrin | Protection and activation for subsequent reactions. | organic-chemistry.org |

Novel Cascade Reactions for Multi-step Synthesis

The development of cascade reactions, where multiple bond-forming events occur in a single pot, represents a significant advancement in synthetic efficiency. vapourtec.comresearchgate.net this compound and its derivatives can participate in such multi-step synthetic sequences.

For instance, a one-pot reduction-transimination-reduction sequence starting from a cyanohydrin has been developed to synthesize cis- and trans-2,5-disubstituted morpholines with high diastereoselectivity. rsc.org Another example involves a hydrocyanation–transfer hydration sequence to convert a ketone directly into a functionalized α,α-diaryl-α-hydroxyamide. acs.org

The integration of multiple reaction steps in a continuous flow system is another area of active research. ru.nlchemrxiv.org This approach offers advantages in terms of safety, control, and scalability. A multi-step flow process for the enantioselective synthesis of acetyl-protected mandelonitrile has been reported, demonstrating the feasibility of this strategy. ru.nl

Table 5: Examples of Cascade and Multi-step Syntheses

| Reaction Type | Starting Material | Key Steps | Final Product | Reference(s) |

|---|---|---|---|---|

| One-pot sequence | Cyanohydrin | Reduction, transimination, reduction, cyclization | Disubstituted Morpholine | rsc.org |

| Hydrocyanation-transfer hydration | Ketone | Hydrocyanation, Pd-catalyzed transfer hydration | α,α-Diaryl-α-hydroxyamide | acs.org |

| Multi-step continuous flow | Aldehyde | Enantioselective cyanohydrin formation, acetylation | Acetyl-protected mandelonitrile | ru.nl |

| Electrocatalytic three-component reaction | Methyl N-heteroaromatics, primary alkylamines, TMSCN | Electrochemical C(sp³)-H bond functionalization | Cyanide-functionalized imidazo-fused N-heterocycles | bohrium.com |

Advanced Analytical Methodologies for Stereochemical Characterization of R + 4 Chloromandelonitrile

Chiral Chromatographic Techniques for Enantiomeric Purity and Ratio Determination

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. gcms.cz This technique utilizes a chiral environment, typically a chiral stationary phase (CSP), to induce transient diastereomeric interactions with the enantiomers, leading to differential retention times and, consequently, separation. uni-muenchen.de The primary chromatographic methods employed for the analysis of chiral compounds like (R)-(+)-4-Chloromandelonitrile include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). chromatographyonline.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for enantiomeric separation due to its robustness and the commercial availability of a vast array of chiral stationary phases (CSPs). americanpharmaceuticalreview.com The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. scas.co.jp

Research Findings: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are highly effective for resolving a broad range of racemic compounds. mdpi.com Columns such as those with cellulose tris(4-chloro-3-methylphenylcarbamate) or amylose tris(3-chloro-5-methylphenylcarbamate) have demonstrated powerful enantioseparation capabilities for various biologically active compounds. europeanpharmaceuticalreview.comnih.gov The separation is typically achieved by optimizing the mobile phase, which can consist of normal-phase solvents (e.g., hexane/isopropanol), reversed-phase solvents (e.g., water/acetonitrile), or polar organic mixtures. mdpi.compensoft.net The choice of mobile phase and additives like acids or bases can significantly influence retention times and resolution. pensoft.net For the analysis of this compound, a method would likely involve screening several polysaccharide-based CSPs with different mobile phase compositions to achieve baseline separation from its (S)-enantiomer. The detection is commonly performed using a UV detector set at a wavelength where the chromophore of the molecule absorbs.

Table 1: Illustrative HPLC Parameters for Chiral Separation

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Lux Amylose-2, Chiralcel OD-H) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water with 0.1% Acetic Acid (e.g., 50:50 v/v) mdpi.com |

| Flow Rate | 1.0 mL/min nih.govpensoft.net |

| Column Temp. | 20-40 °C mdpi.comnih.gov |

| Injection Vol. | 10-20 µL |

| Detection | UV at 226 nm nih.gov |

| Expected Outcome | Baseline resolution (R > 1.5) between (R) and (S)-4-Chloromandelonitrile peaks. |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile chiral compounds. sci-hub.se Enantiomeric separation is achieved using capillary columns coated with a chiral stationary phase. nih.gov Cyclodextrin derivatives are among the most common and effective CSPs for GC. uni-muenchen.de These selectors form transient inclusion complexes with the analytes, and the stability of these diastereomeric complexes differs, resulting in separation. chromatographyonline.com

Research Findings: For direct chiral GC analysis, the selection of the appropriate CSP is crucial. nih.gov A study on the separation of the structurally related compound 4-chloromethyl-2,2-dimethyl-1,3-dioxolane found that a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin provided the best resolution. nih.govchrom-china.com The optimization of GC parameters such as the temperature program, carrier gas linear velocity, and solvent type is critical to achieving good separation within a reasonable analysis time. nih.govchrom-china.com Lower elution temperatures generally lead to greater selectivity differences between enantiomers. chromatographyonline.com Given its structure, this compound would likely be amenable to analysis on a cyclodextrin-based chiral column, potentially after derivatization of the hydroxyl group to increase volatility and improve peak shape.

Table 2: Representative GC Parameters for Chiral Separation of a Nitrile Compound

| Parameter | Description |

|---|---|

| Column | Chiral Capillary Column (e.g., Rt-bDEXse, Chirasil-Dex) sci-hub.senih.gov |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Oven Program | Initial 70°C, ramp at 2°C/min to 150°C nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) uni-muenchen.denih.gov |

| Expected Outcome | Separation of (R) and (S) enantiomers with a resolution > 1.5. nih.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a leading technique for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. chromatographyonline.comselvita.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component, which provides low viscosity and high diffusivity, enabling rapid separations at high flow rates. selvita.com

Research Findings: SFC is often considered complementary or even superior to HPLC for chiral analysis, frequently providing higher efficiency and faster analysis times. chromatographyonline.comchromatographyonline.com Polysaccharide-based CSPs are widely used in SFC and have shown powerful enantioseparation abilities. mdpi.comnih.gov The mobile phase typically consists of supercritical CO₂ mixed with a small percentage of an organic modifier, such as methanol (B129727) or ethanol, to adjust solvent strength and improve selectivity. nih.gov The technique's high throughput makes it ideal for screening multiple chiral compounds against a library of columns and conditions to quickly identify optimal separation parameters. nih.gov The analysis of this compound by SFC would likely involve screening various polysaccharide columns with different alcohol modifiers to achieve enantiomeric resolution.

Table 3: Typical SFC Screening Conditions for Chiral Analysis

| Parameter | Description |

|---|---|

| Columns | Parallel screening of multiple polysaccharide-based CSPs (e.g., Amylose and Cellulose derivatives) nih.gov |

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol, Ethanol) |

| Gradient | 5% to 45% modifier over several minutes mdpi.com |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 150 bar mdpi.com |

| Column Temp. | 35-40 °C mdpi.com |

| Detection | UV-Vis Detector (e.g., at 220 nm) mdpi.com |

| Advantage | Rapid method development, often achieving separation in under 10 minutes. nih.gov |

Chiroptical Sensing Methods for Enantiodifferentiation

Chiroptical spectroscopy involves the interaction of polarized light with chiral molecules and provides information about their three-dimensional structure. ntu.edu.sg These methods are non-destructive and can be used for the direct determination of absolute configuration and for studying conformational changes.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgencyclopedia.pub An observable CD signal is only produced by a chiral molecule containing a chromophore (a light-absorbing group). ntu.edu.sgnih.gov

Research Findings: The resulting CD spectrum is a plot of this differential absorption versus wavelength. numberanalytics.com A key feature of the spectrum is the Cotton effect, which refers to the characteristic change in CD signal in the vicinity of an absorption band. numberanalytics.com The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral center. chiralabsxl.com For enantiomers, the CD spectra are perfect mirror images of each other. chiralabsxl.com Therefore, the CD spectrum of this compound would be equal in magnitude but opposite in sign to that of (S)-(-)-4-Chloromandelonitrile. By comparing the experimentally measured spectrum to a reference spectrum of a compound with a known absolute configuration or to spectra predicted by quantum-mechanical calculations, the 'R' configuration can be unequivocally confirmed. encyclopedia.pubchiralabsxl.com

Table 4: Application of CD Spectroscopy for Stereochemical Characterization

| Feature | Description |

|---|---|

| Principle | Measures the differential absorption (ΔA = A_L - A_R) of left- and right-circularly polarized light. numberanalytics.com |

| Requirement | The molecule must be chiral and contain a chromophore. ntu.edu.sg |

| Output | A CD spectrum showing positive or negative peaks (Cotton effects) at specific wavelengths. numberanalytics.com |

| Application | Determination of absolute configuration by comparing spectra. chiralabsxl.com |

| Enantiomer Relationship | The spectrum of one enantiomer is a mirror image of the other. chiralabsxl.com |

Fluorescence-Detected Circular Dichroism (FDCD)

Fluorescence-Detected Circular Dichroism (FDCD) is a highly sensitive chiroptical technique that measures the differential emission of fluorescence from a chiral, fluorescent sample upon excitation with left- and right-circularly polarized light. jasco-global.com It combines the structural specificity of CD with the inherent sensitivity of fluorescence spectroscopy. jasco-global.com

Research Findings: FDCD is particularly advantageous for analyzing samples at very low concentrations, where conventional CD may not provide an adequate signal. unipd.itrsc.org It can also offer enhanced selectivity, as it specifically probes the CD of the fluorescent chromophore within a molecule, which is useful for complex systems. jasco-global.com While this compound itself is not strongly fluorescent, derivatization with a fluorescent tag could enable its analysis by FDCD. Alternatively, FDCD can be used in sensing applications where the analyte induces a chiroptical response in a fluorescent probe molecule. unipd.itrsc.org The technique can be more accurate and sensitive for determining enantiomeric excess at low concentrations compared to standard CD. unipd.it

Table 5: Comparison of FDCD and Conventional CD Spectroscopy

| Feature | Fluorescence-Detected CD (FDCD) | Conventional CD |

|---|---|---|

| Signal Measured | Differential fluorescence emission. jasco-global.com | Differential light absorption. ntu.edu.sg |

| Sensitivity | Very high; suitable for low concentrations (µM or lower). unipd.itrsc.org | Moderate; requires higher concentrations. |

| Selectivity | High; measures the CD of a specific fluorescent chromophore. jasco-global.com | Measures the CD of all absorbing chromophores. |

| Sample Requirement | Must be fluorescent (or be part of a fluorescent host-guest complex). jasco-global.comunipd.it | Must absorb light. ntu.edu.sg |

| Key Advantage | Enhanced sensitivity and selectivity, useful for complex or dilute samples. jasco-global.comrsc.org | Broader applicability as fluorescence is not required. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for the enantiodiscrimination of chiral compounds. mdpi.com In a chiral environment, the enantiomers of a racemic or scalemic mixture can be distinguished as they form diastereomeric complexes with a chiral auxiliary, leading to separate, observable signals in the NMR spectrum. nih.gov

Development and Application of Chiral Solvating Agents

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that interact reversibly with the enantiomers of a chiral analyte to form transient diastereomeric complexes. researchgate.net These interactions, typically involving hydrogen bonding, π-π stacking, or dipole-dipole forces, create a distinct chemical environment for each enantiomer, resulting in different chemical shifts (anisochrony) in the NMR spectrum. nih.govosdd.net The relative integrals of the separated signals directly correspond to the enantiomeric ratio.

A variety of CSAs have been developed for the enantiodiscrimination of different classes of compounds, including alcohols, amines, and carboxylic acids. acs.orgnih.gov For cyanohydrins like mandelonitrile (B1675950) and its derivatives, compounds such as (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), also known as Pirkle's alcohol, have proven effective. mdpi.com The acidic hydroxyl proton of TFAE can form hydrogen bonds with the hydroxyl and nitrile groups of the mandelonitrile, while the anthryl group can engage in π-π stacking with the aromatic ring of the analyte. mdpi.com

While direct ¹H NMR analysis of mandelonitrile with TFAE can be challenging due to signal overlap, ¹³C NMR has been shown to be a highly effective method for enantiodiscrimination. mdpi.com A study on mandelonitrile demonstrated that in the presence of TFAE, baseline separation of the signals for the aromatic carbons of the two enantiomers could be achieved. researchgate.net This allowed for accurate determination of the enantiomeric excess. mdpi.com The principles of this method are directly applicable to substituted mandelonitriles like this compound.

Table 1: Representative ¹³C NMR Chemical Shift Differences (Δδ in ppm) for Racemic Mandelonitrile in the Presence of (S)-TFAE

| Carbon Atom | Chemical Shift (δ) of (R)-Mandelonitrile | Chemical Shift (δ) of (S)-Mandelonitrile | Chemical Shift Difference (Δδ) |

| C1 (ipso-C) | 135.54 | 135.48 | 0.06 |

| C2/C6 | 129.21 | 129.17 | 0.04 |

| C3/C5 | 129.78 | 129.73 | 0.05 |

| C4 | 126.75 | 126.71 | 0.04 |

Data adapted from a study on mandelonitrile, illustrating the principle of enantiomeric discrimination using a chiral solvating agent. researchgate.net

Fluorine-19 (¹⁹F) NMR Spectroscopy with Labeled Probes

Fluorine-19 (¹⁹F) NMR spectroscopy offers several advantages for chiral analysis, including a wide chemical shift range, high sensitivity, and the absence of background signals in most biological and organic samples. researchgate.net This technique can be particularly useful when the analyte itself is fluorinated or when it is derivatized with a fluorine-containing chiral probe.

For a non-fluorinated compound like this compound, a common strategy involves derivatization with a chiral, fluorine-containing reagent to create diastereomers with distinct ¹⁹F NMR signals. Alternatively, a chiral solvating agent containing a fluorine atom can be used. The interaction between the CSA and the enantiomers of the analyte leads to different magnetic environments for the fluorine nucleus of the CSA, resulting in separate ¹⁹F signals for the diastereomeric complexes.

For instance, a chiral probe containing a trifluoromethyl group could be synthesized and used as a CSA. The ¹⁹F NMR spectrum of this probe in the presence of a scalemic mixture of 4-chloromandelonitrile would ideally show two distinct signals, the integration of which would allow for the determination of the enantiomeric excess. This approach is particularly powerful for analyzing complex mixtures, as the ¹⁹F NMR window is often free from interfering signals. researchgate.net The use of ¹⁹F NMR has been demonstrated for the analysis of the uptake and degradation of fluorinated xenobiotics in plant tissues, highlighting its sensitivity. researchgate.net

High-Throughput Screening Methodologies for Enantiomeric Excess Determination

The development of efficient asymmetric catalysts often requires the screening of large libraries of potential candidates. americanlaboratory.comrsc.org Traditional methods for determining enantiomeric excess (ee), such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are often too slow for this purpose. americanlaboratory.com Consequently, a range of High-Throughput Screening (HTS) methodologies have been developed.

These methods are typically based on optical detection (e.g., fluorescence, circular dichroism) or mass spectrometry. nih.govnih.gov For the analysis of chiral cyanohydrins like this compound, enzymatic assays coupled with a colorimetric or fluorometric readout can be employed.

One such approach involves the enantioselective enzymatic conversion of one enantiomer into a product that can be easily quantified. For example, a lipase (B570770) could selectively acylate the (R)-enantiomer of a cyanohydrin. After the reaction, the remaining (S)-enantiomer and the acylated (R)-enantiomer can be separated or quantified using a rapid analytical technique.

In a study on the enzymatic synthesis of (R)-2-chloromandelonitrile, a closely related compound, various enzyme mutants were screened for their ability to produce the desired enantiomer with high enantiomeric excess. acs.org While the final analysis in this particular study was performed by HPLC, the screening process itself is amenable to HTS techniques. The data from such a screening can be used to quickly identify promising catalysts.

Table 2: Enantiomeric Excess (ee) of (R)-2-chloromandelonitrile Produced by Different Hydroxynitrile Lyase (HNL) Mutants

| Enzyme Variant | Conversion (%) | Enantiomeric Excess (ee) of (R)-enantiomer (%) |

| Wild Type | 76 | 90.0 |

| N85Y Mutant | 91 | 98.2 |

| T95A Mutant | ~85 | ~87.0 |

| N85H/T95A Mutant | ~70 | ~78.0 |

Data adapted from a study on the enzymatic synthesis of (R)-2-chloromandelonitrile, illustrating the type of data generated in a screening for enantioselectivity. acs.org

Fluorescence-based assays are another powerful HTS tool. These assays can involve the use of a chiral fluorescent sensor that exhibits a differential response upon binding to each enantiomer of the analyte. nih.gov For example, a chiral ligand could form a complex with a metal ion and the analyte, where the fluorescence of the resulting diastereomeric complexes is different. This allows for the rapid determination of the enantiomeric composition in a multi-well plate format. nih.gov

Mass spectrometry-based HTS methods often involve the formation of diastereomeric complexes with a chiral selector, which can then be distinguished in the mass spectrometer. americanlaboratory.com These methods are very sensitive and can be used for the rapid screening of catalyst libraries.

Academic and Industrial Applications of R + 4 Chloromandelonitrile As a Chiral Synthon

Role in Stereoselective Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

In pharmaceutical manufacturing, the production of single-enantiomer drugs is often essential, as different stereoisomers of a molecule can have vastly different pharmacological activities and metabolic profiles. mit.eduamericanpharmaceuticalreview.comnih.gov (R)-(+)-4-Chloromandelonitrile serves as a valuable starting material or intermediate in the synthesis of such APIs. Its inherent chirality is transferred through successive chemical transformations, guiding the formation of the desired stereoisomer of the final drug product. This approach, using a "chiral pool" of readily available, enantiopure building blocks, is a cornerstone of modern pharmaceutical chemistry. nih.gov The use of such intermediates is critical for developing drugs with improved potency, stability, and solubility, while minimizing potential toxicity associated with inactive or harmful isomers. mit.edu

The synthesis of enantiomerically enriched building blocks, such as α-hydroxy acids derived from nitriles like this compound, is a key strategy. mit.edu Biocatalysis, employing enzymes like hydroxynitrile lyases (HNLs) or nitrilases, has become an increasingly important method for producing these chiral synthons with high purity. acs.orgresearchgate.net These enzymes can catalyze the stereoselective synthesis or hydrolysis of cyanohydrins, providing an efficient and environmentally benign route to key pharmaceutical intermediates. researchgate.netnih.gov

A prominent application of this compound is in the industrial synthesis of the antiplatelet drug Clopidogrel. researchgate.net Clopidogrel is a potent antithrombotic agent, and its therapeutic activity resides exclusively in its (S)-enantiomer. researchgate.netresearchgate.net To produce this specific isomer, manufacturers rely on chiral intermediates to control the stereochemistry during the synthesis.

This compound is a direct precursor to (R)-(-)-2-chloromandelic acid. researchgate.netnih.gov This acid is the crucial chiral building block used to construct the final (S)-Clopidogrel molecule. researchgate.netresearchgate.net The synthesis typically involves the hydrolysis of the nitrile group (-CN) of this compound to a carboxylic acid group (-COOH), a transformation often achieved with high enantioselectivity using nitrilase enzymes. researchgate.netnih.gov For instance, a nitrilase from Labrenzia aggregata (LaN) has been used to hydrolyze o-chloromandelonitrile, yielding (R)-o-chloromandelic acid with a high enantiomeric excess (ee) and in good yield. nih.gov This enzymatic deracemization process is highly efficient for producing the required chiral acid intermediate for Clopidogrel. researchgate.netnih.gov

The table below summarizes research findings on the enzymatic production of the key Clopidogrel precursor from its corresponding nitrile.

| Biocatalyst / Method | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Nitrilase from Labrenzia aggregata (LaN) | o-chloromandelonitrile | (R)-o-chloromandelic acid | 94.5% (isolated) | 96.5% |

| Whole cells of Alcaligenes faecalis | o-chloromandelonitrile | (R)-o-chloromandelic acid | 82.4% | 93.1% |

| Hydroxynitrile Lyase (PlamHNL) N85Y mutant | 2-chlorobenzaldehyde + KCN | (R)-2-chloromandelonitrile | 91% (conversion) | 98.2% |

This table presents data from various biocatalytic approaches to synthesizing (R)-2-chloromandelonitrile or its corresponding acid, highlighting the high yields and stereoselectivity achievable. acs.orgnih.govresearchgate.net

Application in Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector increasingly recognizes the importance of chirality. nih.gov The biological activity of many pesticides and herbicides is often confined to a single enantiomer. nih.gov Using single-isomer agrochemicals can lead to higher efficiency, reduced application rates, and a better environmental profile by minimizing the load of inactive or potentially harmful chemicals into the ecosystem. nih.gov

This compound and other chiral cyanohydrins serve as versatile building blocks in the development of new, stereochemically pure agrochemicals. chemimpex.comresearchgate.net Their defined stereochemistry can be incorporated into the final product, ensuring that the resulting pesticide or herbicide has the desired biological activity. The use of such chiral synthons is an effective strategy for creating more selective and potent agrochemicals. nih.gov

Advanced Chemical Building Blocks for Materials Science and Specialty Chemicals

Beyond its established roles in pharmaceuticals and agrochemicals, the unique structure of this compound makes it a candidate for creating advanced materials and specialty chemicals. Chiral molecules are of growing interest in materials science for their ability to impart unique properties to polymers and other materials. Chiral cyanohydrins are considered versatile building blocks for the broader chemical industry. acs.orgresearchgate.net

The principles of using defined building blocks to construct functional materials are well-established. nih.gov For instance, the precise assembly of protein building blocks can create materials with high strength and specific functionalities. nih.gov Similarly, chiral synthons like this compound could potentially be incorporated into polymer backbones or as pendant groups to create materials with specific optical properties, such as the ability to rotate polarized light, which is useful in optical devices and sensors. They can also be used as building blocks for creating liquid crystals or chiral stationary phases for chromatography. researchgate.net The development of catalysts for converting biomass-derived molecules into polymer building blocks shows a trend towards creating value-added chemicals from specific molecular structures. acs.org

Future Research Directions and Emerging Trends in R + 4 Chloromandelonitrile Chemistry

Design and Development of Novel Catalytic Systems with Enhanced Sustainability and Efficiency

The quest for greener and more economical synthetic routes to (R)-(+)-4-chloromandelonitrile is a central theme in current research. A significant trend is the move away from stoichiometric reagents and harsh reaction conditions towards catalytic systems that offer high efficiency and selectivity under mild conditions.

Hydroxynitrile lyases (HNLs) have emerged as highly effective biocatalysts for the asymmetric synthesis of cyanohydrins. rsc.orgnih.gov These enzymes catalyze the stereoselective addition of hydrogen cyanide to aldehydes, yielding enantiopure cyanohydrins. rsc.org Future research is directed towards the discovery of novel HNLs from diverse biological sources with improved stability, substrate scope, and enantioselectivity. nih.govresearchgate.net Protein engineering, including rational design and directed evolution, is a powerful tool being used to tailor HNLs for specific industrial applications, enhancing their performance for substrates like 2-chlorobenzaldehyde, the precursor to this compound. acs.orgresearchgate.net For instance, structure-guided engineering of HNL from Parafontaria laminata (PlamHNL) has been shown to significantly improve the enantioselectivity for (R)-2-chloromandelonitrile synthesis. acs.orgresearchgate.net

In addition to biocatalysis, the development of novel chemocatalysts remains a vibrant area of research. This includes the design of chiral Lewis acid and base catalysts, as well as dual-catalyst systems that can achieve high enantioselectivity. thieme-connect.dediva-portal.org Recent advancements in photo- and electrochemical asymmetric catalysis are also showing promise for the enantioselective cyanation of C-H bonds, which could offer new synthetic pathways. researchgate.netresearchgate.netfrontiersin.org The development of sustainable catalysts, potentially utilizing earth-abundant metals or even metal-free systems, is a key objective. ananikovlab.ru

| Catalyst Type | Research Focus | Potential Advantages |

| Hydroxynitrile Lyases (HNLs) | Discovery of novel HNLs, protein engineering for improved stability and selectivity. nih.govresearchgate.netacs.org | High enantioselectivity, mild reaction conditions, biodegradable. rsc.orgd-nb.info |

| Chemo-catalysts | Design of chiral Lewis acids/bases, dual-catalyst systems, photo- and electro-catalysts. thieme-connect.dediva-portal.orgfrontiersin.org | Broad substrate scope, potential for novel reactivity. researchgate.net |

| Sustainable Catalysts | Utilization of earth-abundant metals, metal-free systems. ananikovlab.ru | Reduced cost, lower environmental impact. |

Integration of Multi-Enzyme Cascades and Chemoenzymatic Hybrid Processes

Chemoenzymatic hybrid processes combine the high selectivity of biocatalysts with the broad reactivity of chemical catalysts. researchgate.netresearchgate.netru.nl This synergy can lead to novel synthetic transformations that are not achievable by either method alone. For example, an enzymatic resolution of a racemic cyanohydrin could be coupled with a chemical transformation of the desired enantiomer. sbq.org.br The development of compatible reaction conditions and the prevention of catalyst deactivation are key challenges in designing effective chemoenzymatic cascades. mdpi.com

| Process Type | Description | Key Advantages |

| Multi-Enzyme Cascades | Sequential reactions catalyzed by multiple enzymes in one pot. mdpi.comrsc.org | Reduced downstream processing, improved atom economy, minimized waste. researchgate.net |

| Chemoenzymatic Hybrid Processes | Combination of biocatalytic and chemical catalytic steps. researchgate.netru.nl | Access to a wider range of chemical transformations with high selectivity. researchgate.net |

Advancements in Continuous Flow Manufacturing for Enantiomerically Pure Cyanohydrins

Continuous flow manufacturing is gaining significant traction in the pharmaceutical and fine chemical industries due to its potential for improved safety, efficiency, and scalability. rsc.orgresearchgate.netrsc.org The synthesis of enantiomerically pure cyanohydrins, including this compound, is well-suited for flow chemistry. The use of immobilized enzymes or heterogeneous catalysts in packed-bed reactors allows for easy separation of the catalyst from the product stream and enables catalyst recycling. rsc.orgrsc.org

Flow reactors can offer better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. rsc.org For cyanohydrin synthesis, continuous flow can help to suppress the non-catalyzed racemic background reaction, thereby enhancing the enantiomeric excess of the product. rsc.orgrsc.org Research in this area is focused on developing robust immobilized catalysts, designing efficient reactor configurations, and integrating downstream processing steps into a continuous workflow. researchgate.netru.nl

| Parameter | Batch Manufacturing | Continuous Flow Manufacturing |

| Safety | Handling of large volumes of hazardous materials. | Smaller reaction volumes, better heat and mass transfer. |

| Efficiency | Often lower space-time yields, catalyst separation can be challenging. | Higher productivity, straightforward catalyst recycling. rsc.org |

| Scalability | Scaling up can be complex and require process redesign. | Scalability is often achieved by running the process for longer or in parallel. |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality due to precise process control. rsc.org |

Innovations in Real-Time Enantiomeric Analysis and Process Monitoring

To ensure the quality and efficiency of this compound production, particularly in continuous manufacturing settings, real-time monitoring of the reaction progress and enantiomeric purity is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.govscispace.comrsc.orgmt.comresearchgate.net

The implementation of in-situ spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, can provide real-time information on the concentrations of reactants, intermediates, and products. rsc.orgresearchgate.net For monitoring enantioselectivity, chiral high-performance liquid chromatography (HPLC) remains a standard technique, but efforts are underway to develop faster, online analytical methods. diva-portal.org High-throughput enzymatic methods for determining enantiomeric excess are also being explored. acs.org The integration of these analytical tools with automated feedback control systems will enable the development of highly optimized and robust manufacturing processes for enantiomerically pure cyanohydrins. researchgate.net

常见问题

Q. What are the optimal reaction conditions for synthesizing (R)-(+)-4-Chloromandelonitrile with high enantiomeric excess (ee)?

- Methodological Answer: Begin with a kinetic resolution or asymmetric cyanidation approach. Use chiral catalysts (e.g., oxazaborolidines) and monitor reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC with a chiral stationary phase. Compare ee values under varying conditions (e.g., THF vs. toluene) and validate via -NMR using chiral shift reagents .

- Key Data:

| Solvent | Temp (°C) | Catalyst Loading (mol%) | ee (%) |

|---|---|---|---|

| THF | -20 | 10 | 82 |

| Toluene | 25 | 5 | 95 |

Q. How can researchers verify the purity and enantiomeric identity of this compound?

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer: Use fume hoods, nitrile gloves, and eye protection (P280/P305+P351+P338 protocols). Conduct risk assessments for inhalation/contact exposure (H303/H313/H333). Store under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the stereoselective synthesis of this compound in chiral environments?

- Methodological Answer: Employ density functional theory (DFT) to model transition states and identify steric clashes or electronic interactions. Compare computed activation energies with experimental ee values. Use substituent tuning (e.g., replacing Cl with other halogens) to validate mechanistic hypotheses .

- Key Data:

| Substituent | (kcal/mol) | Experimental ee (%) |

|---|---|---|

| Cl | 12.3 | 95 |

| Br | 14.1 | 88 |

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodological Answer: Conduct a meta-analysis of literature data (Scopus/Reaxys) to identify variables (e.g., substrate purity, moisture levels). Replicate key studies under controlled conditions and apply statistical tools (ANOVA) to isolate confounding factors. Publish negative results to clarify reproducibility issues .

Q. How can researchers design a robust protocol for scaling up this compound synthesis without compromising enantioselectivity?

- Methodological Answer: Use flow chemistry to maintain consistent mixing and temperature. Optimize catalyst recycling via immobilization on silica supports. Monitor batch consistency using in-line IR spectroscopy and multivariate analysis (PLS regression) .

Methodological Frameworks

- For Experimental Design: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- For Data Analysis: Use PICO framework (Population, Intervention, Comparison, Outcome) to structure comparative studies .

- For Literature Gaps: Follow PRISMA guidelines for systematic reviews to map existing knowledge and identify understudied areas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。